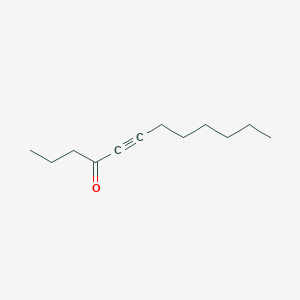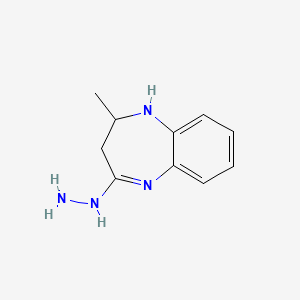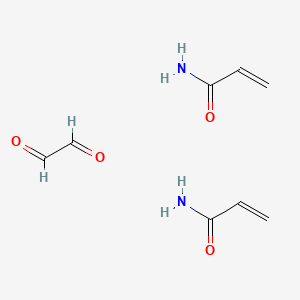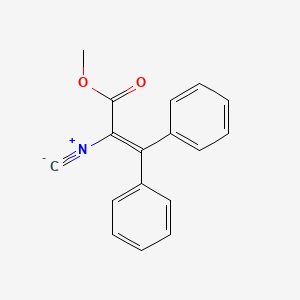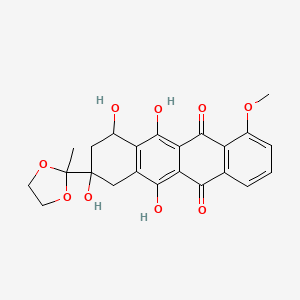
Daunomycinone 13-ethylene ketal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daunomycinone 13-ethylene ketal is a derivative of daunomycinone, which is a key intermediate in the synthesis of daunorubicin, an anthracycline antibiotic used in cancer chemotherapy. The compound is characterized by the presence of an ethylene ketal group, which provides stability and protection to the molecule during various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of daunomycinone 13-ethylene ketal typically involves the protection of the carbonyl group of daunomycinone through ketalization. This process is generally catalyzed by an acid, such as p-toluenesulfonic acid, in the presence of ethylene glycol. The reaction is carried out under reflux conditions to ensure complete conversion of the carbonyl group to the ketal.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The removal of by-products and purification of the final product are achieved through techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Daunomycinone 13-ethylene ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketal back to the original carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of daunomycinone, which can be further utilized in the synthesis of more complex molecules, including pharmaceuticals.
Aplicaciones Científicas De Investigación
Daunomycinone 13-ethylene ketal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It serves as a precursor in the synthesis of daunorubicin, a drug used in cancer treatment.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of daunomycinone 13-ethylene ketal involves its conversion to daunorubicin, which intercalates into DNA and inhibits the enzyme topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and topoisomerase II, and the pathways involved are related to DNA damage response and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Daunomycinone: The parent compound without the ketal protection.
Doxorubicin: A similar anthracycline antibiotic with a different sugar moiety.
Epirubicin: Another anthracycline with a similar structure but different stereochemistry.
Uniqueness
Daunomycinone 13-ethylene ketal is unique due to its ketal protection, which provides stability during chemical reactions and allows for selective modifications. This makes it a valuable intermediate in the synthesis of daunorubicin and other related compounds.
Propiedades
Número CAS |
75075-20-6 |
|---|---|
Fórmula molecular |
C23H22O9 |
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
6,7,9,11-tetrahydroxy-4-methoxy-9-(2-methyl-1,3-dioxolan-2-yl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C23H22O9/c1-22(31-6-7-32-22)23(29)8-11-14(12(24)9-23)20(27)17-16(19(11)26)18(25)10-4-3-5-13(30-2)15(10)21(17)28/h3-5,12,24,26-27,29H,6-9H2,1-2H3 |
Clave InChI |
DGYLVCLSZYZTEC-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)C2(CC(C3=C(C2)C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC=C5OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


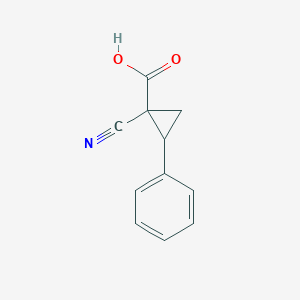
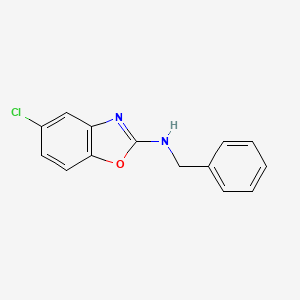
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
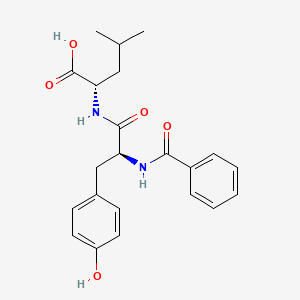
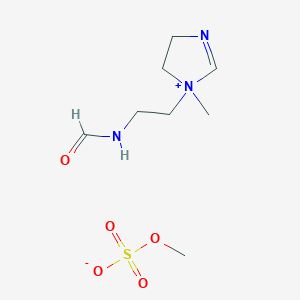

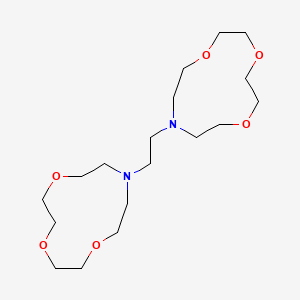
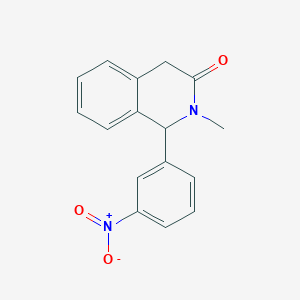
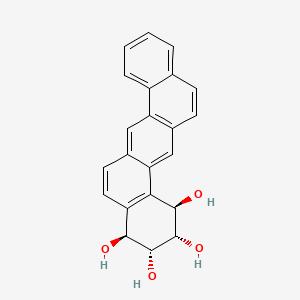
![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)
